molecular formula C10H12N2O3S B3029184 N-(p-aminosulfonylphenyl)methacrylamide CAS No. 56992-87-1

N-(p-aminosulfonylphenyl)methacrylamide

Cat. No. B3029184
Key on ui cas rn: 56992-87-1
M. Wt: 240.28 g/mol
InChI Key: NQRAOOGLFRBSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06689534B2

Procedure details

31.0 g of methacrylic acid, 39.1 g of chloroethyl formate, and 200 ml of acetonitrile were put in an ice water bath, and this mixture was agitated while cooling. 36.4 g of triethylamine was dropped into the mixture by a dropping funnel over about 1 hour. After the dropping was finished, the ice water bath was taken away, the mixture was agitated for 30 minutes at room temperature. 51.7 g of p-amino benzene sulfonamide was added to the reaction mixture, and the mixture was agitated for 1 hour while being heated at 70° C. After finishing the reaction, an obtained mixture was introduced into 1,000 ml of water while agitating the water, and the obtained mixture was agitated for 30 minutes. The mixture was filtrated for taking out a precipitate. After adding 500 ml of water to the precipitate to make a slurry, the slurry was filtrated, and an obtained solid was dried so as to obtain N-(p-aminosulfonyl phenyl) methacrylamide (yield 46.9 g).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
51.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
36.4 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=O)[C:2]([CH3:4])=[CH2:3].C(OCCCl)=O.C(#N)C.[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([S:23]([NH2:26])(=[O:25])=[O:24])=[CH:19][CH:18]=1>O.C(N(CC)CC)C>[NH2:26][S:23]([C:20]1[CH:19]=[CH:18][C:17]([NH:16][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3])=[CH:22][CH:21]=1)(=[O:24])=[O:25]

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
39.1 g
Type
reactant
Smiles
C(=O)OCCCl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
51.7 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
36.4 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
this mixture was agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
the mixture was agitated for 30 minutes at room temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was agitated for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
the obtained mixture was agitated for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
ADDITION
Type
ADDITION
Details
After adding 500 ml of water to the precipitate
FILTRATION
Type
FILTRATION
Details
the slurry was filtrated
CUSTOM
Type
CUSTOM
Details
an obtained solid was dried so as

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C1=CC=C(C=C1)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46.9 g
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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